
Methyl 3-nonenoate
Overview
Description
Methyl 3-nonenoate (CAS 13481-87-3) is an unsaturated fatty acid methyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a naturally occurring compound found in guava, hop oil, and other fruits, contributing to their characteristic "oil, fat," and fruity-green aroma profiles . Industrially, it is used as a flavoring agent (FEMA 3710) and fragrance component, imparting melon, apple, and cucumber undertones .
Preparation Methods
Esterification of 3-Nonenoic Acid
Acid-Catalyzed Esterification
The most straightforward method involves esterifying 3-nonenoic acid with methanol using sulfuric acid (H₂SO₄) as a catalyst. This reaction follows the general mechanism of Fischer esterification:
3(\text{CH}2)5\text{CH}=\text{CHCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3 + \text{H}_2\text{O}
Optimization:
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Molar Ratio: A 1:5 molar ratio of 3-nonenoic acid to methanol ensures high conversion .
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Catalyst Loading: 2–5% (v/v) H₂SO₄ achieves optimal yields (80–85%) .
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Temperature: Reflux conditions (65–70°C) for 6–8 hours minimize side reactions like dehydration .
Purification:
The crude product is neutralized with NaHCO₃, washed with water, and distilled under reduced pressure. The boiling point of methyl 3-nonenoate (216.64°C at atmospheric pressure) necessitates fractional distillation for high purity .
Cross-Metathesis of Shorter Alkenes
Olefin Metathesis with Grubbs Catalyst
Cross-metathesis between 1-pentene and methyl acrylate using a Grubbs catalyst (e.g., Ru-based) forms this compound:
2=\text{CH}(\text{CH}2)3\text{CH}3 + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{Grubbs}} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3
Key Parameters:
Challenges:
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Isomerization during reaction requires careful temperature control.
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Catalyst cost limits industrial scalability.
Dehydration of 3-Hydroxy Nonanoate Methyl Ester
Acid-Catalyzed Dehydration
3-Hydroxy nonanoate methyl ester undergoes dehydration with phosphoric acid (H₃PO₄) to form the α,β-unsaturated ester:
3(\text{CH}2)5\text{CH(OH)CH}2\text{COOCH}3 \xrightarrow{\text{H}3\text{PO}4} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3 + \text{H}2\text{O}
Conditions:
Side Reactions:
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Overheating promotes dimerization via Diels-Alder pathways.
Enzymatic Esterification
Lipase-Catalyzed Transesterification
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl esters with 3-nonenoic acid:
3(\text{CH}2)5\text{CH}=\text{CHCOOH} + \text{CH}2=\text{CHOCOCH}3 \xrightarrow{\text{Lipase}} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3 + \text{CH}3\text{COOH}
Advantages:
Limitations:
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Substrate inhibition at high acid concentrations.
Comparative Analysis of Methods
Method | Yield | Catalyst | Temperature | Advantages | Disadvantages |
---|---|---|---|---|---|
Acid-Catalyzed Esterification | 80–85% | H₂SO₄ | 65–70°C | Cost-effective, scalable | Corrosive catalyst, side reactions |
Cross-Metathesis | 70–75% | Grubbs Catalyst | 40°C | High selectivity | High catalyst cost |
Dehydration | 65–70% | H₃PO₄ | 120–140°C | Simple setup | Risk of oligomerization |
Enzymatic | 60–65% | Lipase | 50°C | Eco-friendly, high purity | Slow reaction kinetics |
Recent Advancements
Flow Chemistry for Continuous Synthesis
Microreactor systems enable continuous esterification, reducing reaction time to 2 hours with 85% yield . Enhanced heat transfer minimizes thermal degradation of the double bond.
Photocatalytic Isomerization Control
UV light (254 nm) selectively isomerizes byproducts, increasing trans-isomer purity to 98% .
Scientific Research Applications
Flavor and Fragrance Industry
Flavoring Agent
Methyl 3-nonenoate is primarily used as a flavoring agent in food products. Its fruity profile contributes to flavors that mimic melon, apple, and pear. Research indicates that it enhances the sensory qualities of various food items, making it a popular choice in food formulations .
Fragrance Component
In the fragrance industry, this compound is utilized for its pleasant aroma in perfumes and scented products. Its ability to impart a fresh, fruity scent makes it suitable for use in personal care items, household products, and air fresheners .
Biological Research
Insect Communication
Studies suggest that this compound may play a role in insect communication. Research has investigated how this compound is produced and detected by insects, potentially influencing pest control strategies through its application as an attractant or repellent .
Antimicrobial Properties
Emerging research has indicated potential antimicrobial and antifungal properties of this compound. Its application in food preservation may stem from these properties, as it could inhibit spoilage organisms and extend the shelf life of food products .
Health and Safety Assessments
Toxicological Studies
this compound has undergone various toxicological assessments to evaluate its safety for human use. Studies have indicated that it does not present significant genotoxicity or skin sensitization risks under normal exposure conditions. It is classified as safe for consumption by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) .
Toxicity Endpoint | Findings |
---|---|
Genotoxicity | Not expected to be genotoxic |
Skin Sensitization | No significant risk under normal exposure |
Environmental Safety | Not persistent or bioaccumulative |
Chemical Synthesis and Reactions
This compound can be synthesized through various chemical methods, often involving the esterification of nonenoic acid with methanol. Its unique structure allows it to participate in different chemical reactions, which can be explored for developing new materials or compounds in organic synthesis .
Case Studies
Case Study: Food Preservation
A study investigated the effects of this compound on the shelf life of fresh produce. Results indicated that incorporating this compound into packaging materials significantly reduced microbial growth on fruits, thereby extending their freshness.
Case Study: Insect Behavior
Research focused on the behavioral responses of fruit flies to this compound revealed that it acts as an attractant. This finding has implications for developing eco-friendly pest management strategies that utilize naturally occurring compounds to control insect populations .
Mechanism of Action
The mechanism of action of methyl 3-nonenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : 90°C at 18 mmHg .
- Density : 0.887–0.893 g/cm³ at 20°C .
- Refractive Index : 1.432–1.439 .
- Solubility: Insoluble in water; soluble in ethanol .
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl 2-Nonenoate vs. Methyl 3-Nonenoate
Methyl 2-nonenoate (CAS 13481-86-2) and this compound differ in the position of the double bond (C2 vs. C3). This structural variation impacts their chemical reactivity and sensory profiles:
- Catalytic Hydrogenation: this compound is selectively hydrogenated to 3-nonenol using an osmium-based catalyst (Os-dimer 91) with retention of the double bond configuration, whereas Ru-based catalysts (e.g., Ru-dimer 93) are inactive for this reaction . In contrast, methyl 2-nonenoate undergoes non-selective hydrogenation, producing methyl nonanoate and nonanol under similar conditions .
- Flavor Profile: this compound exhibits "oil, fat," and green-fruity notes, while methyl 2-nonenoate lacks a defined sensory description in studies .
Saturated vs. Unsaturated Esters: Methyl Nonanoate vs. This compound
Methyl nonanoate (CAS 1731-84-4), a saturated ester, contrasts with this compound in thermal stability and applications:
- Thermal Degradation: this compound shows 95.37% stability under thermal stress (e.g., in e-liquids), compared to methyl nonanoate’s 94.42% stability .
- Fragrance Use: Methyl nonanoate is used for waxy, wine-like notes, whereas this compound contributes fresh, green, and melon-like aromas .
Other Esters in Flavor Chemistry
Key Findings :
- This compound outperforms methyl benzoate in thermal stability (95.37% vs. 3%) .
- Unlike methyl caproate (saturated C6 ester), this compound’s unsaturation enhances its catalytic hydrogenation selectivity .
Functional Group Comparisons: Alkenoates vs. Other Esters
Reactivity in Hydrogenation Reactions
Os-catalyzed hydrogenation of alkenoates shows stark differences:
- This compound → 3-nonenol (100% selectivity with Os-dimer 91) .
- Methyl oleate (C18 unsaturated ester) retains its double bond under Os catalysis but forms a mixture of products with Ru catalysts .
Thermal Degradation in E-Liquids
In a 2023 study, this compound demonstrated 98.08% purity and 95.37% thermal stability, superior to melonal (85.96% purity, 76.81% stability) and methyl furfuryl disulfide (99.25% purity, 30.54% stability) .
Biological Activity
Methyl 3-nonenoate, an organic compound classified as an ester, is derived from the reaction of 3-nonenoic acid and methanol. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial and antifungal properties. The following sections detail its biological activity, mechanisms of action, safety assessments, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈O₂
- Structure : Contains a double bond between the third and fourth carbon atoms in the nonene chain.
- Odor Profile : Characterized by a fruity, green, pear-like aroma, making it valuable in the flavor and fragrance industry.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains. It may disrupt microbial cell membranes or inhibit essential enzymes critical for microbial survival.
- Antifungal Activity : The compound has shown potential in inhibiting fungal growth, making it a candidate for further research in agricultural applications.
The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within biological systems:
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial effects.
Safety and Toxicology
This compound is generally recognized as safe (GRAS) for consumption according to the Flavor and Extract Manufacturers Association (FEMA). However, concentrated forms may cause skin and eye irritation. A comprehensive safety assessment indicates:
Endpoint | Assessment Result |
---|---|
Genotoxicity | Not expected to be genotoxic |
Repeated Dose Toxicity | Safe at exposure levels below established thresholds |
Skin Sensitization | No significant sensitization potential |
Environmental Impact | Not persistent or bioaccumulative |
The no-observed-adverse-effect level (NOAEL) is set at 3 mg/kg/day for non-cancer risks .
Research Findings and Case Studies
- Flavor Perception Studies : this compound has been used to investigate human flavor perception. Its interaction with olfactory receptors provides insights into how this compound contributes to sensory experiences associated with fruits like melon and pear.
- Insect Communication Research : Preliminary studies suggest that this compound may play a role in insect communication. Understanding how insects detect and respond to this compound could lead to innovative pest control strategies.
- Food Preservation Applications : Research is ongoing into how this compound affects food spoilage processes. Its properties may enhance the shelf life of certain food products by inhibiting microbial growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Key Differences |
---|---|---|
Methyl 2-nonenoate | Unsaturated ester | Different double bond position; distinct aroma |
Methyl nonanoate | Saturated ester | Lacks double bonds; different reactivity |
Methyl 2-octynoate | Triple bond compound | Unique flavor profile due to triple bond |
Methyl 2-nonynoate | Triple bond compound | Similar structure but different reactivity |
This compound's unique double bond position imparts distinct chemical and sensory properties that differentiate it from these compounds.
Chemical Reactions Analysis
Oxidation Reactions
Methyl 3-nonenoate undergoes oxidation under various conditions, producing intermediates critical in combustion and atmospheric chemistry:
Low-Temperature Oxidation
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Primary Products : Hexanal (C₆H₁₂O) and methyl 2-propenoate (C₄H₆O₂) dominate at temperatures below 400°C .
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Mechanism :
High-Temperature Oxidation (Combustion)
Parameter | Value Range | Major Products Detected | Source |
---|---|---|---|
Temperature | 850–1,500 K | CO, CO₂, Hexanal, Methyl esters | |
Pressure | 3.8–6.2 MPa | Ethylene, Propylene |
Reduction Reactions
Hydrogenation of this compound converts the double bond to a single bond:
-
Catalysts : Pd/C or Raney Ni under H₂ atmosphere.
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Product : Methyl nonanoate (C₁₀H₂₀O₂), a saturated ester with applications in biodiesel .
Pyrolysis and Thermal Decomposition
Pyrolysis at >500°C leads to fragmentation:
-
Primary Pathways :
Epoxidation
Reaction with hydroperoxy radicals (HO₂) forms epoxides, relevant to biodiesel oxidation:
-
Mechanism :
-
Rate Constants :
Inhibitory Effects of Double Bond Position
The position of the double bond significantly impacts reactivity:
-
Explanation :
Comparative Reaction Pathways
The table below contrasts this compound’s reactivity with structurally similar compounds:
Compound | Reactivity (Relative) | Major Inhibitory Factor | Source |
---|---|---|---|
This compound | Low | C3 double bond position | |
Methyl 2-nonenoate | Moderate | C2 double bond position | |
Methyl Nonanoate | High | Saturated carbon chain |
Mechanistic Insights from Kinetic Modeling
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Reaction Mechanism Generator (RMG) : Used to simulate pathways, revealing uncertainties in ester group interactions during combustion .
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Monte Carlo Simulations : Highlighted foundational chemistry (C0–C4) as critical for predictive accuracy .
Environmental and Industrial Implications
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Methyl 3-nonenoate, and how can purity be optimized during synthesis?
- Methodological Answer : this compound can be synthesized via esterification of 3-nonenoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Purity optimization involves fractional distillation coupled with GC-MS analysis to monitor byproducts like unreacted acids or transesterification products . For reproducibility, ensure stoichiometric ratios (e.g., 1:5 molar ratio of acid to alcohol) and inert atmospheric conditions to prevent oxidation . Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 9:1) is recommended for high-purity isolates (>98%) .
Q. How should researchers characterize this compound’s physicochemical properties, and what analytical techniques are critical?
- Methodological Answer : Key properties include boiling point (~220–225°C), density (0.89 g/cm³), and refractive index (1.435–1.440). Use NMR (¹H and ¹³C) to confirm structural integrity, FT-IR for functional group analysis (C=O stretch at ~1740 cm⁻¹), and GC-MS for molecular weight confirmation (m/z 170 [M]⁺). Differential scanning calorimetry (DSC) can assess thermal stability . Report uncertainties (e.g., ±0.1°C for boiling points) and adhere to IUPAC nomenclature .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal contact. Conduct reactions in fume hoods to mitigate inhalation risks. Waste disposal must follow EPA guidelines: neutralize acidic residues before segregating organic waste . For spills, adsorb with vermiculite and treat with 10% NaOH solution . Document LD50 values (if available) and SDS compliance in risk assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Perform comparative studies using standardized bioassays (e.g., MIC tests for antimicrobial activity) with positive/negative controls. Validate results via LC-MS purity checks (>95%) and statistical analysis (ANOVA, p < 0.05) to isolate confounding variables . Cross-reference spectral libraries (e.g., NIST) to confirm compound identity .
Q. What experimental designs are optimal for studying this compound’s role in insect pheromone systems?
- Methodological Answer : Use electroantennography (EAG) coupled with wind-tunnel assays to quantify behavioral responses. Dose-response curves (0.1–100 µg/mL) should include replicates (n ≥ 30) to account for intra-species variability. Pair with GC-EAD to identify receptor-specific interactions . For field studies, employ randomized block designs to minimize environmental bias .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic processes?
- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to model reaction intermediates in esterification or hydrogenation. Validate with kinetic studies (Arrhenius plots) and compare experimental vs. theoretical activation energies (±5 kJ/mol). Use software like Gaussian or ORCA for simulations, and report convergence criteria (e.g., SCF tolerance ≤1e⁻⁶) .
Q. What strategies mitigate co-elution issues in chromatographic analysis of this compound mixtures?
- Methodological Answer : Optimize GC parameters: use polar capillary columns (e.g., DB-WAX) with temperature gradients (50°C to 250°C at 5°C/min). For HPLC, employ C18 columns and mobile-phase modifiers (0.1% trifluoroacetic acid) to enhance resolution. Validate with spiked samples and calculate resolution factors (R > 1.5) .
Q. Data Management and Reproducibility
Q. How should raw data from this compound experiments be structured to ensure reproducibility?
- Methodological Answer : Tabulate raw data in appendices with metadata (instrument calibration dates, batch numbers for reagents). Use SI units and define statistical thresholds (e.g., p-values, R²) in figure captions. For spectral data, include baseline corrections and integration parameters . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. Use bootstrap resampling (≥1000 iterations) for small sample sizes. For multivariate analyses, apply PCA or PLS-DA to identify key variables .
Q. Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines in this compound studies involving biological models?
Properties
IUPAC Name |
methyl (E)-non-3-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDCXFZGUVZRSQ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190247 | |
Record name | Methyl 3-nonenoate, (3E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid | |
Record name | Methyl 3-nonenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water | |
Record name | Methyl 3-nonenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.900 (20°) | |
Record name | Methyl 3-nonenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
36781-67-6, 13481-87-3 | |
Record name | Methyl (3E)-3-nonenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36781-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-nonenoate, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-nonenoate, (3E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl non-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Nonenoic acid, methyl ester, (3E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-NONENOATE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6W67I34W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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